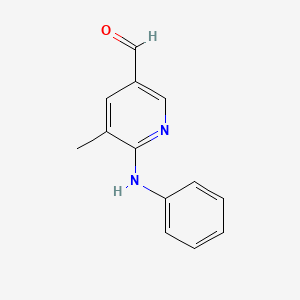

5-Methyl-6-(phenylamino)nicotinaldehyde

説明

5-Methyl-6-(phenylamino)nicotinaldehyde (CAS: 1355193-89-3) is a substituted nicotinaldehyde derivative featuring a phenylamino group at the 6-position and a methyl group at the 5-position of the pyridine ring. However, direct experimental data on its reactivity or biological activity are scarce in the provided evidence, necessitating comparisons with structurally analogous compounds.

特性

CAS番号 |

1355193-89-3 |

|---|---|

分子式 |

C13H12N2O |

分子量 |

212.252 |

IUPAC名 |

6-anilino-5-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H12N2O/c1-10-7-11(9-16)8-14-13(10)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15) |

InChIキー |

UAZAWMXVFNJWRJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CN=C1NC2=CC=CC=C2)C=O |

同義語 |

5-Methyl-6-(phenylaMino)nicotinaldehyde |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Nicotinaldehyde Derivatives

Structural and Electronic Features

Nicotinaldehyde derivatives vary in substituents at the 5- and 6-positions, which critically influence their electronic properties and functional performance:

Analysis :

- FPyII (): The 5-fluoro and 6-((trimethylsilyl)ethynyl) substituents reduce the Lewis basicity of the pyridine nitrogen, minimizing inhibitory intermediates in the Soai reaction and enhancing autocatalytic efficiency.

- However, steric hindrance from the phenyl group could offset this effect, akin to bulky substituents in FPyII.

Key Findings :

- Substituent size and electronegativity directly impact inhibitory strength. Bromine at the 5-position increases steric bulk and Ki (reduced potency) compared to unsubstituted nicotinaldehyde .

- Hypothesis for Target Compound: The bulky phenylamino group at position 6 and methyl at position 5 may further elevate Ki compared to nicotinaldehyde, analogous to 5-bromo substitution. However, resonance effects from NHPh could enhance binding affinity in specific enzyme pockets, warranting experimental validation.

Reaction Efficiency in Autocatalysis

In the Soai reaction (asymmetric autocatalysis), substituent-driven Lewis basicity determines catalytic performance:

Comparison :

- FPyII’s low basicity enables a "floor-to-floor" transition state, bypassing inhibitory pathways .

- The target compound’s phenylamino group could introduce higher basicity, leading to intermediate inhibition and reduced efficiency. Methyl substitution might mitigate this by electron donation, but structural modeling is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。